trans-1-Benzyl-4-methyl-piperidin-3-amine
Description
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
(3R,4S)-1-benzyl-4-methylpiperidin-3-amine |
InChI |
InChI=1S/C13H20N2/c1-11-7-8-15(10-13(11)14)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3/t11-,13-/m0/s1 |
InChI Key |
UMKXOVBYIBQJBM-AAEUAGOBSA-N |
Isomeric SMILES |
C[C@H]1CCN(C[C@@H]1N)CC2=CC=CC=C2 |
Canonical SMILES |
CC1CCN(CC1N)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis via Condensation, Catalytic Hydrogenation, and Chiral Resolution
This method involves a six-step synthetic route starting from relatively inexpensive and readily available starting materials such as N-benzyl-4-carbonyl-ethyl nipecotate or 3-amino-4-methylpyridine derivatives. The process avoids hazardous reagents like lithium aluminum hydride and expensive catalysts such as Rh/C or platinum oxide, aiming for industrial scalability with high yield and safety.
| Step | Reaction Description | Conditions | Notes |
|---|---|---|---|
| 1 | Condensation of N-benzyl-4-carbonyl-ethyl nipecotate with aqueous ammonia in ethanol | 0–70°C, preferably 30–40°C, 5–72 h (optimal ~16–30 h) | Molar ratio substrate:ammonia 1:1–10, preferred 1:2–5 |
| 2 | Grignard reaction with methyl magnesium bromide in THF | −80 to 0°C, 2–10 h | Molar ratio 1:0.8–3.0 |
| 3 | Catalytic hydrogenation with Raney Nickel | 10–80°C, 2–60 h | Weight ratio substrate:Raney Ni 100:1 to 5:1 |
| 4 | Further functional group transformations (not detailed) | Various | |
| 5 | Resolution with L-di-p-toluoyltartaric acid (L-DTTA) in methanol-water mixture | 10–70°C, preferably 35–50°C, 2–60 h | Molar ratio substrate:L-DTTA 1:0.2–2.0, preferred 1:0.4–1.0 |
| 6 | Isolation and drying | 50–60°C vacuum drying | Off-white crystalline salt obtained |
- Avoids use of highly reactive and dangerous reagents like lithium aluminum hydride.
- Uses inexpensive starting materials.
- High overall yield compared to prior methods.
- Process amenable to industrial scale-up.
- Safer and environmentally friendlier.
- Total yield reported around 23.3% for the final salt.
- Purity suitable for pharmaceutical intermediate use.
Reference: CN105237463A (2015)
Reductive Amination Route Using Sodium Triacetoxyborohydride and Platinum Oxide
An earlier method involves multiple steps including quaternization of pyridine derivatives, partial reduction, and reductive amination using sodium triacetoxyborohydride and platinum oxide catalysts.
| Step | Reaction Description | Conditions | Notes |
|---|---|---|---|
| (i) | Quaternization of pyridine nitrogen with benzyl bromide or chloride | Toluene, reflux | Lacrimatory benzyl bromide used |
| (ii) | Partial reduction with sodium borohydride in methanol | Ambient temperature | Produces tetrahydropyridine intermediate |
| (iii) | Reduction with platinum oxide | Methanol, hydrogen atmosphere | Platinum oxide is explosive and costly |
| (iv) | Reductive amination with lithium aluminum hydride | Anhydrous conditions | Pyrophoric reagent, safety concerns |
| (v) | Purification by column chromatography | Multiple stages | Labor-intensive and costly |
- Overall low yield (~13.6% molar yield).
- Use of hazardous reagents: lithium aluminum hydride (pyrophoric), platinum oxide (explosive), benzyl bromide (lacrimatory).
- Multiple chromatographic purifications increase cost and complexity.
- Difficult to scale up safely.
- Moisture-sensitive reagents complicate handling.
Reference: EP2994454B1, US9951012B2 (2014)
Improved Process Using Sodium Hydride and Red Aluminum Reduction
This method improves upon earlier routes by using sodium hydride for N-methoxycarbonylation and red aluminum (sodium aluminate) for amide reduction, avoiding lithium aluminum hydride. The process also employs chiral resolution with L-di-p-toluoyltartaric acid to obtain the desired stereoisomer.
| Step | Reaction Description | Conditions | Yield / Purity |
|---|---|---|---|
| 1 | N-methoxycarbonylation of 3-amino-4-methylpyridine with methyl carbonate | THF, sodium hydride (1.0–2.0 eq), −5 to 10°C feed, 25–40°C reaction, 5–10 h | Yield ~93–94%, purity ~98% (HPLC) |
| 2 | Rhodium-catalyzed hydrogenation of carbamic acid methyl ester | Acetic acid, 0.5–2.0 MPa H2, 55–60°C | Yield ~69% |
| 3 | Benzylation with bromobenzyl in presence of base (sodium carbonate, triethylamine, etc.) | Methylene chloride, 40°C, 5 h | Yield ~94% |
| 4 | Reduction of carbamate to amine using red aluminum in toluene | 15–40°C, 0.5–3 h | Crude product purity ~92–93% (GC), used directly |
| 5 | Chiral resolution with L-di-p-toluoyltartaric acid in Virahol/methanol/water | Reflux, slow cooling, filtration | Yield ~40%, purity suitable for pharmaceutical use |
- Avoids lithium aluminum hydride and other pyrophoric reagents.
- Uses safer, more stable reagents (sodium hydride, red aluminum).
- Simplified work-up, fewer purification steps.
- High purity intermediates and final product.
- Environmentally friendlier with less waste.
- Suitable for industrial scale-up.
Summary Table of Key Reaction Parameters:
| Step | Reagents | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Sodium hydride, methyl carbonate | 25–40 | 5–10 | 93–94 | High purity intermediate |
| 2 | Rh/C, H2 | 55–60 | 0.5–5 | 69 | Hydrogenation |
| 3 | Bromobenzyl, base | 40 | 5 | 94 | Benzylation |
| 4 | Red aluminum, toluene | 15–40 | 0.5–3 | Crude, ~92% purity | Used directly |
| 5 | L-DTTA, Virahol/methanol/water | Reflux/cooling | Overnight | 40 | Chiral resolution |
Reference: CN104860872A (2015)
Asymmetric Catalytic Hydrogenation and Thorpe-Ziegler Reaction Approach
This approach synthesizes the compound via a Thorpe-Ziegler reaction followed by asymmetric catalytic hydrogenation, which eliminates the need for chiral resolution. The process yields high purity and yield with fewer byproducts.
- Starting from 3-chlorobutyraldehyde and sodium cyanide.
- Leuckart-Wallach reaction and Thorpe-Ziegler cyclization to form intermediate.
- Reaction with methylamine solution to generate enamine.
- Asymmetric catalytic hydrogenation to obtain the (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine directly.
- Avoids chiral resolution step.
- High total yield and purity.
- Shorter synthesis route.
- High stereoselectivity due to asymmetric hydrogenation.
- Reduced byproducts.
- Suitable for industrial scale.
Reference: LookChem synthesis summary (2017–2019)
Comparative Analysis of Preparation Methods
Summary and Recommendations
The preparation of trans-1-benzyl-4-methyl-piperidin-3-amine has evolved significantly from early methods relying on hazardous reagents and inefficient steps to more modern, safer, and higher-yielding processes.
The multi-step condensation followed by Raney Nickel hydrogenation and chiral resolution offers a balanced approach with good yields and safety, suitable for industrial production.
The sodium hydride and red aluminum reduction method provides a safer and more environmentally friendly alternative with high purity and simplified work-up, making it highly attractive for scale-up.
The asymmetric catalytic hydrogenation approach is promising for high stereoselectivity and yield, potentially eliminating chiral resolution, but may require specialized catalysts.
The reductive amination routes using lithium aluminum hydride and platinum oxide are largely outdated due to safety risks, low yields, and high costs.
Chemical Reactions Analysis
Reductive Amination
trans-1-Benzyl-4-methyl-piperidin-3-amine is synthesized via reductive amination of 1-benzyl-4-methylpiperidin-3-one. Key reducing agents and conditions include:
| Reducing Agent | Solvent | Temp (°C) | Yield (%) | Diastereomer Ratio | Source |
|---|---|---|---|---|---|
| LiAlH₄ | THF | 0–5 | 40–45 | 30:70 (10a:10b) | |
| NaBH₄ | THF | 25–30 | – | – | |
| NaCNBH₃ | THF | 25–30 | – | – |
-
LiAlH₄ is preferred for higher yields, though it generates a mixture of diastereomers requiring chromatographic separation .
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) is used in reductive amination with methylamine, but it is moisture-sensitive and pyrophoric, limiting scalability .
Chiral Resolution
The compound undergoes chiral resolution using L-di-p-toluoyltartaric acid (L-DTTA) to isolate the (3R,4R)-enantiomer:
| Resolution Step | Conditions | Yield (%) | Purity (ee) | Source |
|---|---|---|---|---|
| Salt formation with L-DTTA | Methanol-water (1:1), 40°C, 18h | 43 | >99% |
This method avoids hazardous reagents like LiAlH₄ and achieves high enantiomeric excess (ee) .
Nucleophilic Substitution
The amine participates in nucleophilic substitution reactions, particularly in synthesizing Janus kinase inhibitors:
Reaction efficiency improves with electron-withdrawing groups (e.g., tosyl) on the pyrrolopyrimidine ring .
Deprotection and Functionalization
The benzyl group is removed via catalytic hydrogenation for further derivatization:
| Reaction | Catalyst | Solvent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| Debenzylation | Pd/C | Methanol | 25 | 85 | |
| Methylation (post-deprotection) | CH₃I | THF | 0–25 | 78 |
Hydrogenolysis enables access to the free piperidine scaffold for subsequent alkylation or acylation.
Oxidation and Condensation
The amine undergoes oxidation and condensation to form imines or Schiff bases:
| Reaction Type | Oxidizing Agent | Product | Application | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄ | 1-Benzyl-4-methylpiperidin-3-one | Intermediate for reductive amination | |
| Condensation | RCHO | Schiff base derivatives | Ligands in catalysis |
Oxidation regenerates the ketone precursor, enabling iterative synthesis.
Comparative Yield Analysis
A comparison of synthetic routes highlights improvements in efficiency:
Key Findings
-
Reductive amination with LiAlH₄ or NaBH(OAc)₃ is central to synthesis but requires careful optimization .
-
Chiral resolution using L-DTTA achieves >99% ee, critical for pharmaceutical applications .
-
Nucleophilic substitution on heterocyclic substrates enables access to bioactive molecules .
-
Catalytic debenzylation facilitates versatile downstream functionalization.
Scientific Research Applications
Chemistry: In chemistry, trans-1-Benzyl-4-methyl-piperidin-3-amine is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methods .
Biology: In biology, this compound is used in the study of enzyme interactions and receptor binding. It is also used in the development of new biochemical assays and diagnostic tools .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs for the treatment of various diseases, including cancer, neurological disorders, and infectious diseases .
Industry: In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of trans-1-Benzyl-4-methyl-piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Stereoisomeric Variants
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine hydrochloride (CAS 1062580-52-2) :
- Structure : Features an additional N-methyl group compared to the parent compound.
- Application : Used as a chiral intermediate in asymmetric synthesis for APIs. Its stereochemical purity (>99% ee) is crucial for pharmacological efficacy .
- Synthesis : Prepared via reductive amination of 1-benzyl-4-methylpiperidin-3-one with methylamine, achieving 70% yield using sodium borohydride and titanium(IV) isopropoxide .
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine hydrochloride (CAS 477600-68-3) :
Functional Group Modifications
1-Benzyl-N-methyl-4-methylpiperidin-3-amine (CAS 384338-23-2) :
N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine (CAS 185058-54-2) :
Substituted Benzyl Derivatives
- 1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride (CAS 1956325-27-1) :
- Modification : Trifluoromethyl group on the benzyl ring enhances metabolic stability and electron-withdrawing effects.
- Utility : Explored in CNS drug discovery due to improved blood-brain barrier penetration .
Biological Activity
Trans-1-benzyl-4-methyl-piperidin-3-amine, a compound in the piperidine class, has garnered attention due to its potential biological activities, particularly in the context of analgesic and neuropharmacological applications. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound has been documented through various methodologies. A notable process involves the N-acylation of 3-amino-4-methyl pyridine followed by quaternization and reductive amination steps to yield the desired product efficiently . The stereochemical purity of the compound is crucial, as enantiomerically pure forms exhibit distinct biological activities .
Analgesic Properties
This compound has shown significant affinity for opioid receptors, particularly the μ-opioid receptor. Studies indicate that compounds in the piperidine series can exhibit high μ-selectivity while also interacting with δ and κ-opioid receptors . The IC50 values for related compounds suggest strong analgesic potential, comparable to established opioids like morphine .
Neuropharmacological Effects
Research indicates that this compound may modulate neurotransmitter systems, particularly in pain pathways. In animal models, it has been observed to alleviate symptoms of neuropathic pain by affecting ion channel activity and reducing inflammatory markers . For instance, compounds structurally related to this compound have been shown to decrease mechanical allodynia and thermal hyperalgesia in various pain models .
Study on Pain Models
A study involving a CCI (Chronic Constriction Injury) model demonstrated that administration of this compound significantly reduced pain behaviors in treated animals compared to controls. The compound's action was linked to a decrease in pro-inflammatory cytokines such as TNF and IL-1β, indicating its potential as an anti-inflammatory agent alongside its analgesic effects .
Synthesis and Characterization
In a synthesis-focused study, researchers successfully produced optically pure forms of this compound. The characterization included NMR spectroscopy confirming the stereochemistry and purity necessary for assessing biological activity. These studies emphasize the importance of stereochemistry in determining the efficacy and safety profile of piperidine derivatives .
Data Tables
| Biological Activity | IC50 (μM) | Mechanism |
|---|---|---|
| μ-opioid receptor | 3.45 | Receptor binding |
| δ-opioid receptor | 33.1 | Receptor binding |
| Anti-inflammatory | - | Cytokine modulation |
Q & A
What are the established synthetic methodologies for trans-1-Benzyl-4-methyl-piperidin-3-amine, and what are the critical reaction intermediates?
Level : Basic
Methodological Answer :
The synthesis typically involves multi-step sequences, including reductive amination, alkylation, or condensation reactions. Key intermediates include:
- Benzyl-protected piperidine precursors : For stereochemical control during alkylation or substitution steps.
- Methyl-substituted intermediates : Introduced via nucleophilic addition or catalytic hydrogenation.
For example, N-benzyl piperidine derivatives are often synthesized using alkyl halides or benzyl bromides under basic conditions, followed by purification via column chromatography . Intermediate characterization by NMR and mass spectrometry (MS) ensures regiochemical fidelity .
How can researchers employ factorial design to optimize reaction conditions for synthesizing this compound?
Level : Advanced
Methodological Answer :
Factorial design systematically evaluates variables (e.g., temperature, catalyst loading, solvent polarity) to identify optimal conditions. Steps include:
Screening experiments : Identify critical factors (e.g., reaction time, reagent stoichiometry).
Central composite design : Quantify interactions between variables (e.g., temperature vs. catalyst concentration).
Response surface modeling : Predict yield maxima or purity thresholds.
For instance, a 2³ factorial design could resolve contradictions in yield data by isolating the effect of solvent polarity on stereoselectivity .
Which spectroscopic and chromatographic techniques are most effective for confirming the structural integrity and stereochemistry of this compound?
Level : Basic
Methodological Answer :
Nuclear Overhauser Effect (NOE) experiments distinguish trans- and cis-isomers by spatial proton interactions .
What computational approaches are available to predict and validate the reaction pathways for novel derivatives of this compound?
Level : Advanced
Methodological Answer :
Quantum mechanical calculations (e.g., DFT) model transition states and energy barriers for key steps like ring closure or benzylation. Methods include:
- Reaction path searches : Identify low-energy pathways for stereoselective synthesis.
- Molecular dynamics (MD) : Simulate solvent effects on reaction kinetics.
For example, ICReDD’s workflow combines computational predictions with experimental validation to reduce trial-and-error in reaction optimization .
How should researchers address discrepancies in reported physicochemical properties of this compound across different studies?
Level : Advanced
Methodological Answer :
Discrepancies (e.g., melting points, solubility) arise from impurities or measurement protocols. Mitigation strategies:
Standardized characterization : Use DSC for melting point analysis and Karl Fischer titration for water content.
Cross-validation : Compare data with NIST reference spectra or independent lab replicates .
What purification strategies are recommended for isolating this compound with high enantiomeric purity?
Level : Basic
Methodological Answer :
- Chiral resolution : Use diastereomeric salt formation with tartaric acid derivatives.
- Preparative HPLC : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).
Multi-step protocols from pyrazole syntheses (e.g., repeated recrystallization) ensure ≥99% enantiomeric excess .
What are the key considerations in designing stability studies for this compound under various storage conditions?
Level : Advanced
Methodological Answer :
- Stress testing : Expose samples to heat (40–60°C), humidity (75% RH), and light (UV/Vis) to identify degradation pathways.
- Analytical monitoring : Track decomposition via HPLC-MS and quantify impurities (e.g., N-oxide derivatives) .
How can reaction kinetics studies enhance the understanding of this compound formation mechanisms?
Level : Advanced
Methodological Answer :
Rate laws and Eyring plots derived from kinetic data reveal rate-determining steps (e.g., benzyl group migration). Techniques include:
- In situ FTIR : Monitor intermediate concentrations in real time.
- Isothermal calorimetry : Measure enthalpy changes during exothermic steps.
Contradictions in activation energy values are resolved by comparing solvent effects (polar aprotic vs. protic) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
